REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8](O)=O)=[CH:4][CH:3]=1.[NH2:14][NH:15][C:16]([NH2:18])=[S:17].P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([C:8]2[S:17][C:16]([NH2:18])=[N:15][N:14]=2)[CH3:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(=O)O)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The slurry was heated to 90 degrees centigrade
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature within 85-90 degrees centigrade
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 75 minutes
|
Duration
|
75 min
|
Type
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CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
to remove volatiles (HCl, POCl3
|
Type
|
TEMPERATURE
|
Details
|
some dioxane) at sixty degrees centigrade and then the solution was cooled
|
Type
|
ADDITION
|
Details
|
Fifty (50) milliliters of water was added
|
Type
|
ADDITION
|
Details
|
50 percent solution of NaOH was also added until the pH of the solution
|
Type
|
CUSTOM
|
Details
|
a solid precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 70 degrees centigrade to white crystals which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from the minimum amount of H2O/ethanol mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum oven at 80 degrees centigrade to white crystals of 5-[1-(4-chlorophenoxy) ethyl]-2-amino-1,3,4-thiadiazole
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC(C)C2=NN=C(S2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |